molecular formula C10H10N2O B1517585 2-(Cyclopropylmethoxy)isonicotinonitrile CAS No. 1019568-08-1

2-(Cyclopropylmethoxy)isonicotinonitrile

Cat. No. B1517585
M. Wt: 174.2 g/mol
InChI Key: CLWFETDBOQWXTN-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)isonicotinonitrile is an organic compound with the molecular formula C10H10N2O . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(Cyclopropylmethoxy)isonicotinonitrile is represented by the formula C10H10N2O . It has a molecular weight of 174.2 g/mol .


Physical And Chemical Properties Analysis

2-(Cyclopropylmethoxy)isonicotinonitrile is a solid substance at room temperature . It has a molecular weight of 174.2 g/mol .

Scientific Research Applications

Corrosion Inhibition

Pyridine derivatives, including those related to isonicotinonitrile, have been studied for their corrosion inhibitory effects on steel in acidic environments. Such studies involve comprehensive electrochemical, surface, and quantum chemical analyses to understand the mechanisms of action and efficacy of these compounds as corrosion inhibitors (Ansari, Quraishi, & Singh, 2015).

Synthesis of Cyclic Peptides

Isonitrile coupling reactions have been utilized in the total synthesis of cyclosporine, demonstrating the versatility of isonitriles in forming secondary and tertiary amide bonds, critical for peptide and polypeptide synthesis (Wu, Stockdill, Wang, & Danishefsky, 2010).

Organocatalysis

Research has explored the use of isonicotinic acid as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, highlighting the role of such compounds in facilitating green chemistry approaches (Zolfigol et al., 2013).

[2+2+2] Cycloaddition Reactions

The [2+2+2] cycloaddition reaction, catalyzed by a variety of organometallic complexes, is a powerful tool for the synthesis of complex molecules, including those involving isonitriles. This methodology underscores the atom-efficient, group-tolerant process for constructing carbo- and heterocycles (Domínguez & Pérez-Castells, 2011).

Biotransformations

Studies on the biotransformation of cyclopropanecarbonitriles, including those with isonitrile functionality, have shown highly enantioselective synthesis pathways for producing valuable cyclopropanecarboxylic acids and amides, highlighting the importance of microbial enzymes in organic synthesis (Wang & Feng, 2003).

Safety And Hazards

The safety information for 2-(Cyclopropylmethoxy)isonicotinonitrile includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2-(cyclopropylmethoxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-9-3-4-12-10(5-9)13-7-8-1-2-8/h3-5,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWFETDBOQWXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)isonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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